molecular formula C16H15Br3N2O B15080980 N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide

N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide

Cat. No.: B15080980
M. Wt: 491.0 g/mol
InChI Key: JDFPCWDYZRTUTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide typically involves the condensation of benzylamine with 2,2,2-tribromoethyl benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the tribromoethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s molecular weight and influence its reactivity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C16H15Br3N2O

Molecular Weight

491.0 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide

InChI

InChI=1S/C16H15Br3N2O/c17-16(18,19)15(20-11-12-7-3-1-4-8-12)21-14(22)13-9-5-2-6-10-13/h1-10,15,20H,11H2,(H,21,22)

InChI Key

JDFPCWDYZRTUTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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